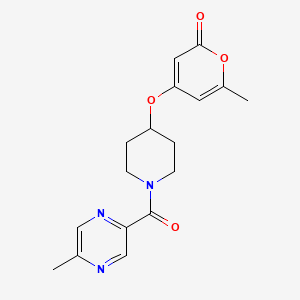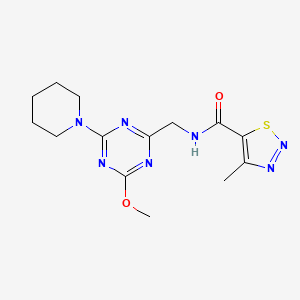
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups, including a methoxy group, a piperidinyl group, a triazinyl group, a thiadiazole group, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (triazine and thiadiazole) could potentially make the molecule planar, which might affect its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might undergo demethylation, the piperidine ring might participate in reactions typical of secondary amines, and the carboxamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like carboxamide could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Activities
Synthesis and Pharmacological Properties : This compound is involved in the synthesis of various heterocyclic compounds. These include benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic properties. Specifically, the compound acts as a cyclooxygenase inhibitor and has been evaluated for its analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Applications : Azole derivatives, including those related to the given compound, have been synthesized for their antimicrobial properties. These compounds have been tested against various microorganisms, showing potential in combating microbial infections (Başoğlu et al., 2013).
Molecular Interactions : The molecular interactions of analogs of this compound with certain receptors have been studied, providing insights into its binding and functional mechanisms. This research is crucial for understanding how such compounds can be used in targeting specific receptors for therapeutic purposes (Shim et al., 2002).
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research has focused on the microwave-assisted synthesis of compounds containing this chemical structure. These studies aim to develop more efficient and scalable methods for producing derivatives with potential biological activities (Başoğlu et al., 2013).
Role in Antiproliferative Agents : Certain derivatives have been synthesized and tested for their antiproliferative effects, particularly on human leukemic cells. This research suggests potential applications in cancer therapy (Sharath Kumar et al., 2014).
Synthesis and Antimicrobial Activity : The synthesis of new pyridine derivatives related to the compound has been explored, with a focus on their antimicrobial activity. This research is important for the development of new antibiotics and antimicrobial agents (Patel et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSJPXBKVWJIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)
![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)
![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)
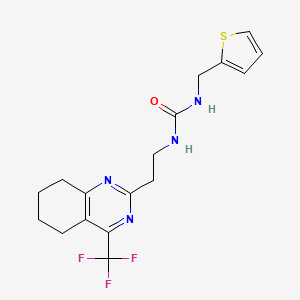

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,5-DIMETHYLFURAN-3-CARBOXAMIDE](/img/structure/B2687105.png)
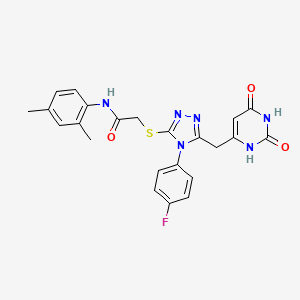
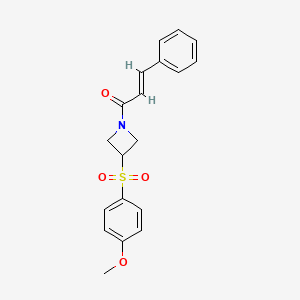
![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)
![5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687109.png)
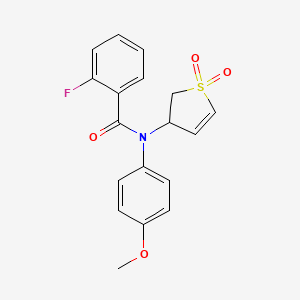
![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)
